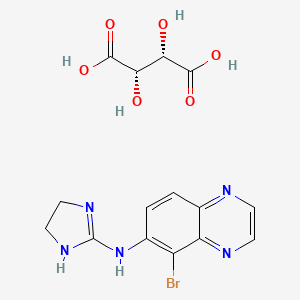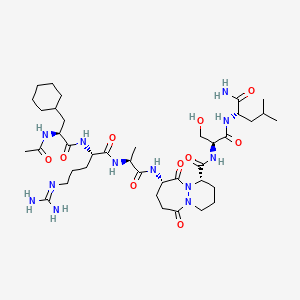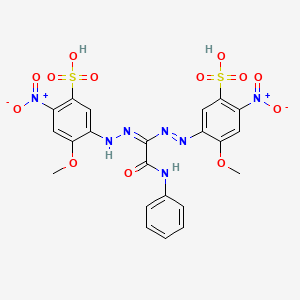
Brimonidin-Tartrat
Übersicht
Beschreibung
Brimonidine Tartrate is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Its molecular interaction causes vasoconstriction, leading to decreased production of aqueous humor and increased outflow, primarily used in the treatment of glaucoma to reduce intraocular pressure (Brimonidine Tartrate, 2020).
Synthesis Analysis
The synthesis of Brimonidine Tartrate involves several key steps, starting from triaminobenzene, which is prepared by the reduction of 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, another cyclization, and finally, salt formation with L-tartaric acid, yielding Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).
Molecular Structure Analysis
Brimonidine Tartrate's effectiveness as a selective alpha-2 adrenergic receptor agonist is largely attributed to its molecular structure. The tartrate salt form enhances its solubility and stability, making it effective for ocular administration. However, specific details on its molecular structure analysis are not directly provided in the referenced papers.
Chemical Reactions and Properties
While specific chemical reactions involving Brimonidine Tartrate are not detailed in the available research, its ability to react with various compounds for analytical purposes, such as derivatization with NBD-Cl for determination in ophthalmic solutions, indicates its reactive nature and chemical versatility (F. Ibrahim et al., 2015).
Physical Properties Analysis
Brimonidine Tartrate is hydrophilic, a quality that underlines the challenges in ocular delivery due to frequent administration requirements. This property is crucial for formulating delivery systems like niosomes to enhance ocular bioavailability (Alaa Emad Eldeeb et al., 2019).
Chemical Properties Analysis
The chemical properties of Brimonidine Tartrate, such as its stability and compatibility with various formulations, have been explored to enhance its delivery and efficacy. For instance, its encapsulation in nanoparticles aims to improve permeation through physiological barriers in the eyes, indicating its stability and reactivity in pharmaceutical formulations (P. Sharma & M. Chauhan, 2020).
Wissenschaftliche Forschungsanwendungen
Behandlung von Glaukom und okulärer Hypertension
Brimonidin ist ein selektiver Alpha-2-Adrenorezeptor-Agonist, der zur Behandlung von Glaukom und okulärer Hypertension eingesetzt wird . Es reduziert den Augeninnendruck, indem es die Produktion von Kammerwasser reduziert und den uveoskleralen Abfluss erhöht .
Drug Repurposing für antimikrobielle Anwendungen
Brimonidin-Tartrat wurde für antimikrobielle Anwendungen umgewidmet. Es hat sich gezeigt, dass es gegen eine breite Palette von mikrobiellen Infektionen wirksam ist . Die antimikrobielle Wirkung des Arzneimittels wird verstärkt, wenn es mit elektrogesponnenen Nanofasergerüsten verwendet wird .
Verwendung in Nanofasern für biomedizinische Anwendungen
This compound wurde bei der Herstellung von lang wirkenden Nanofasern für vielseitige biomedizinische Anwendungen verwendet . Diese Nanofasern haben sich gegen mehrere menschliche Krankheitserreger als wirksam erwiesen .
Verwendung in ionensensiblen In-situ-Gelen zur okulären Verabreichung
This compound wurde bei der Formulierung von ionensensiblen In-situ-Gelen zur okulären Verabreichung verwendet . Diese Gele erhöhen die Verweildauer des Arzneimittels und seine Bioverfügbarkeit .
Verwendung in Nanosuspensionen zur Verbesserung der Verfügbarkeit von Arzneimitteln
This compound wurde bei der Herstellung von Nanosuspensionen verwendet, um die Verfügbarkeit des Arzneimittels auf intraokulärer Ebene zu verbessern und die Häufigkeit der Arzneimittelverabreichung zu reduzieren .
Verwendung in der Forschung zu Alpha-2-Adrenorezeptor-Agonisten
This compound ist ein Alpha-2-Adrenorezeptor-Agonist der dritten Generation . Es hat eine höhere Selektivität für die Alpha-2-Adrenorezeptoren als andere Alpha-2-Adrenorezeptor-Agonisten, was es in der verwandten Forschung nützlich macht .
Wirkmechanismus
Target of Action
Brimonidine D-tartrate is an alpha-2 adrenergic agonist . It displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors . Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma .
Mode of Action
Brimonidine D-tartrate, through the activation of a G protein-coupled receptor, inhibits the activity of adenylate cyclase . This reduces cyclic AMP and hence aqueous humor production by the ciliary body . Peripheral alpha-2 agonist activity results in vasoconstriction of blood vessels .
Biochemical Pathways
The activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels . This results in a decrease in the production of aqueous humor and an increase in its outflow .
Pharmacokinetics
Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . The pharmacokinetic study showed that the BRT-ISG reached Cmax (8.16 mg/L) at 93 min after administration, which was 2.7 times that of the BRT eye drops, and the AUC (0-t) (1397.08 mg·min/L) was 3.4 times that of the BRT eye drops .
Result of Action
Brimonidine D-tartrate is used to lower intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow . It is also used for the symptomatic treatment of persistent facial erythema of rosacea in adults . It reduces erythema through direct vasoconstriction .
Action Environment
Brimonidine D-tartrate is oxidatively stable, which means it is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . The topical form of brimonidine was approved by the FDA in August 2013 for the symptomatic treatment of persistent facial erythema of rosacea in adults . It is marketed under the brand name Mirvaso .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Brimonidine D-tartrate plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels. This interaction results in decreased aqueous humor production by the ciliary body and increased uveoscleral outflow. Brimonidine D-tartrate exhibits high selectivity for alpha-2 adrenergic receptors over alpha-1 receptors, which minimizes systemic side effects such as hypotension and bradycardia .
Cellular Effects
Brimonidine D-tartrate exerts various effects on different cell types and cellular processes. In retinal ganglion cells, it has been shown to enhance cell survival and protect against ischemic damage. This compound influences cell signaling pathways by activating neurotrophic factors such as brain-derived neurotrophic factor and fibroblast growth factor, which promote neuronal growth, differentiation, and survival . Additionally, Brimonidine D-tartrate modulates gene expression by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax .
Molecular Mechanism
The molecular mechanism of Brimonidine D-tartrate involves its binding to alpha-2 adrenergic receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This reduction in cAMP results in decreased aqueous humor production and increased uveoscleral outflow. Brimonidine D-tartrate also activates neuroprotective pathways by increasing the transcription of neurotrophic factors and their receptors, which support neuronal survival and regeneration . Furthermore, it modulates apoptotic pathways by altering the expression of key regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brimonidine D-tartrate have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. For instance, in animal models, Brimonidine D-tartrate has demonstrated sustained neuroprotective effects, with significant improvements in retinal ganglion cell survival observed over several weeks . Additionally, long-term use of Brimonidine D-tartrate has been associated with consistent reductions in intraocular pressure without the development of tachyphylaxis .
Dosage Effects in Animal Models
The effects of Brimonidine D-tartrate vary with different dosages in animal models. Studies have shown that higher doses of Brimonidine D-tartrate result in more pronounced reductions in intraocular pressure and enhanced neuroprotective effects . At very high doses, adverse effects such as systemic hypotension and bradycardia may occur . It is crucial to determine the optimal dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
Brimonidine D-tartrate is primarily metabolized in the liver, where it undergoes extensive biotransformation . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of Brimonidine D-tartrate with liver enzymes and cofactors plays a crucial role in its metabolism and elimination from the body .
Transport and Distribution
Brimonidine D-tartrate is rapidly absorbed into ocular tissues when administered ophthalmically . It is transported across cell membranes and distributed within the eye, where it exerts its therapeutic effects. The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Additionally, Brimonidine D-tartrate can cross the blood-retinal barrier, allowing it to reach the retina and exert neuroprotective effects .
Subcellular Localization
The subcellular localization of Brimonidine D-tartrate is primarily within the cytoplasm and cell membrane, where it interacts with alpha-2 adrenergic receptors . This interaction triggers downstream signaling pathways that modulate cellular functions. Brimonidine D-tartrate does not appear to undergo significant post-translational modifications or targeting to specific organelles. Its activity is mainly mediated through its binding to cell surface receptors and subsequent intracellular signaling .
Eigenschaften
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-WUUYCOTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426066 | |
| Record name | Brimonidine D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400635-36-0, 70359-46-5 | |
| Record name | Brimonidine D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brimonidine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(15R)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1237290.png)



![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)



![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)
